Anthracene-2-carbaldehyde

Descripción general

Descripción

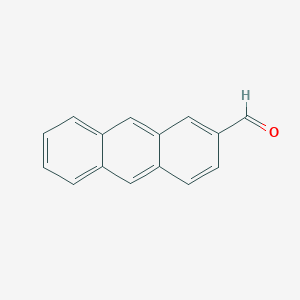

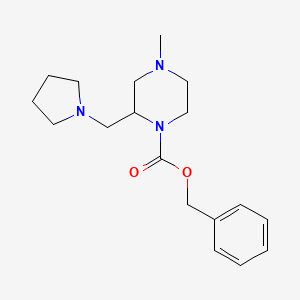

Anthracene-2-carbaldehyde, also known as 2-Anthracenecarbaldehyde, is a chemical compound with the molecular formula C15H10O . It has an average mass of 206.239 Da and a Monoisotopic mass of 206.073166 Da .

Synthesis Analysis

Anthracene derivatives have been synthesized using various methods. For instance, the Diels-Alder reaction of 9-anthracenecarboxaldehyde with benzenediazonium-2-carboxylate has been studied . Another method involves the use of CpCo(CO)2 as a catalyst . Additionally, the synthesis of 2,3,6,7-anthracenetetracarbonitrile was achieved by a double intermolecular Wittig reaction of the protected benzenetetracarbaldehyde with a reagent, followed by deprotection and double ring-closing reaction .Molecular Structure Analysis

The molecular structure of Anthracene-2-carbaldehyde consists of a large conjugated system of electrons, which allows the molecule to absorb light and fluoresce . The molecule has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond .Chemical Reactions Analysis

Anthracene-2-carbaldehyde can undergo various chemical reactions. For example, it can be converted into isothiocyanates and metal complex derivatives . It can also be used in the synthesis of new asymmetrical tridentate Schiff base ligands .Physical And Chemical Properties Analysis

Anthracene-2-carbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 405.7±14.0 °C at 760 mmHg, and a flash point of 269.2±6.3 °C . It has a molar refractivity of 68.7±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 169.3±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis of Substituted Anthracenes

Anthracene derivatives, including those derived from Anthracene-2-Carbaldehyde, play a significant role in synthetic chemistry. A notable study by Koning et al. (2005) demonstrates a method for synthesizing substituted anthracenes from naphthalene precursors, utilizing ortho-allyl substituted naphthalene-2-carbaldehydes. This process involves heating with potassium t-butoxide in DMF under irradiation from a high-pressure mercury lamp, yielding anthracenes in high percentages (Koning et al., 2005).

Schiff Base Formation and Catalysis

Anthracene-9-Carbaldehyde and its derivatives are used in the formation of Schiff bases, which have wide applications in catalysis. For instance, Dubey et al. (2018) describe the formation of Schiff bases from anthracene-9-carbaldehyde, which when combined with iridium complexes, act as efficient catalysts for N-alkylation of amines and transfer hydrogenation of aldehydes/ketones (Dubey et al., 2018).

Vibrational and NMR Spectroscopy

The vibrational, NMR, and UV-Visible spectroscopic properties of Anthracene derivatives like 10-Methyl Anthracene 9-Carbaldehyde have been studied to investigate crystal properties and electronic and optical characteristics. Such studies are crucial in understanding the molecular interactions and chemical properties of these compounds (Jayachitra et al., 2020).

Natural Occurrence and Synthesis

Anthracene derivatives, including Anthracene-2-Carbaldehyde, have been identified in natural sources. Chiriboga et al. (2003) isolated new anthracene derivatives from Coussarea macrophylla, providing insights into naturally occurring forms of these compounds (Chiriboga et al., 2003).

Optical and Thermal Properties

The optical and thermal properties of Schiff base rare earth metal complexes involving anthracene derivatives like Anthracene-9-Carbaldehyde have been explored. Such studies have implications in materials science, especially in the development of materials with unique optical properties (Andiappan et al., 2019).

Safety And Hazards

While specific safety and hazard information for Anthracene-2-carbaldehyde is not available, anthracene itself can cause damage to the skin, including burning, itching, and edema, a build-up of fluid in tissues . It can also cause headaches, nausea, loss of appetite, and inflammation or swelling of the stomach and intestines .

Direcciones Futuras

Anthracene and its derivatives have been extensively studied over the years due to their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .

Propiedades

IUPAC Name |

anthracene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEMRXSTATUWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364839 | |

| Record name | 2-anthracenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthracene-2-carbaldehyde | |

CAS RN |

2143-81-9 | |

| Record name | 2-anthracenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)

![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)

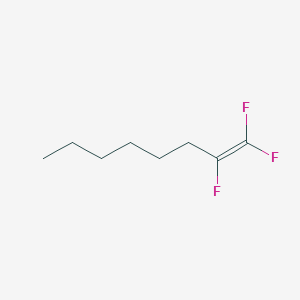

![[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate](/img/structure/B1597534.png)